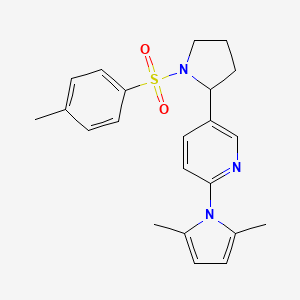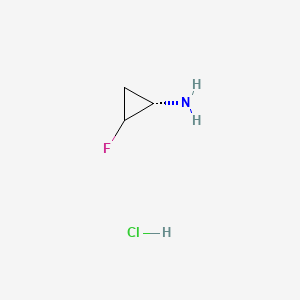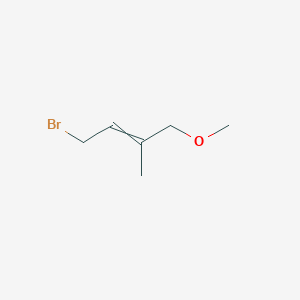
4-bromo-1-methoxy-2-methylbut-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-1-methoxy-2-methylbut-2-ene is an organic compound with the molecular formula C6H11BrO It is a brominated alkene with a methoxy group and a methyl group attached to the butene chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-methoxy-2-methylbut-2-ene can be achieved through several methods. One common approach involves the bromination of 1-methoxy-2-methylbut-2-ene using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator. The reaction typically takes place under mild conditions, often at room temperature or slightly elevated temperatures, to ensure the selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-methoxy-2-methylbut-2-ene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different functionalized derivatives.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, particularly when treated with strong bases.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding carbonyl compounds under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (RSH) can be used under mild to moderate conditions.
Elimination: Strong bases like potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Depending on the nucleophile, products can include alcohols, amines, or thiol derivatives.
Elimination: The major product is typically an alkene.
Oxidation: Products can include aldehydes or ketones.
Scientific Research Applications
4-bromo-1-methoxy-2-methylbut-2-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving brominated substrates.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-1-methoxy-2-methylbut-2-ene in chemical reactions involves the reactivity of the bromine atom and the methoxy group. The bromine atom can participate in nucleophilic substitution or elimination reactions, while the methoxy group can undergo oxidation. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-methylbut-1-ene
- 1-bromo-3-methyl-2-butene
- 2-bromo-2-methylbutane
Uniqueness
4-bromo-1-methoxy-2-methylbut-2-ene is unique due to the presence of both a bromine atom and a methoxy group on the same molecule. This combination of functional groups provides distinct reactivity patterns compared to similar compounds, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C6H11BrO |
|---|---|
Molecular Weight |
179.05 g/mol |
IUPAC Name |
4-bromo-1-methoxy-2-methylbut-2-ene |
InChI |
InChI=1S/C6H11BrO/c1-6(3-4-7)5-8-2/h3H,4-5H2,1-2H3 |
InChI Key |
PHXDBUGDYRATAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCBr)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-bis[(1S)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,16,18,20,22-decaen-7-amine](/img/structure/B11822654.png)
![3-[5-(2-bromophenyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B11822655.png)



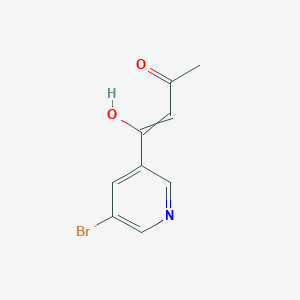
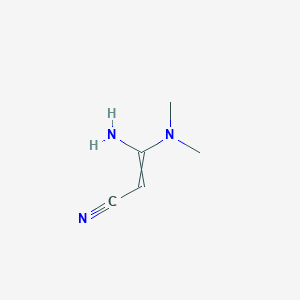
![N-[2-(6-bromopyrimidin-4-yl)ethoxyamino]formamide](/img/structure/B11822697.png)
![N-[[2-(difluoromethoxy)-5-fluorophenyl]methylidene]hydroxylamine](/img/structure/B11822704.png)

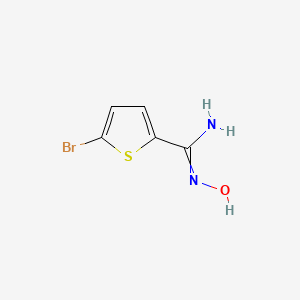
![rac-benzyl (1R,2S,4S)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11822719.png)
